molecular formula C17H14BrNO2 B8289713 8-Benzyloxy-5-bromo-2-methoxyquinoline

8-Benzyloxy-5-bromo-2-methoxyquinoline

Cat. No.: B8289713
M. Wt: 344.2 g/mol
InChI Key: JYOYMSICPNKUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Benzyloxy-5-bromo-2-methoxyquinoline is a quinoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. Quinoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyloxy-5-bromo-2-methoxyquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Methoxylation: The addition of methoxy groups to specific positions on the quinoline ring.

    Phenylmethoxylation: The attachment of a phenylmethoxy group to the quinoline ring.

These reactions often require specific catalysts and conditions to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

8-Benzyloxy-5-bromo-2-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: Where the bromine atom can be replaced by other functional groups.

    Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.

    Coupling Reactions: Forming new carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, methanol, and phenylmethanol, often in the presence of catalysts such as iron powder or palladium complexes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .

Scientific Research Applications

8-Benzyloxy-5-bromo-2-methoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Benzyloxy-5-bromo-2-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C17H14BrNO2

Molecular Weight

344.2 g/mol

IUPAC Name

5-bromo-2-methoxy-8-phenylmethoxyquinoline

InChI

InChI=1S/C17H14BrNO2/c1-20-16-10-7-13-14(18)8-9-15(17(13)19-16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

JYOYMSICPNKUCT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC(=C2C=C1)Br)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.